2-Acetyl-4,6-dimethylphenyl 2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-4,6-dimethylphenyl 2-methoxybenzoate is an organic compound with the molecular formula C18H18O3 It is a derivative of benzoic acid and is characterized by the presence of acetyl, dimethylphenyl, and methoxybenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4,6-dimethylphenyl 2-methoxybenzoate typically involves the esterification of 2-methoxybenzoic acid with 2-acetyl-4,6-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4,6-dimethylphenyl 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of 2-carboxy-4,6-dimethylphenyl 2-methoxybenzoate.
Reduction: Formation of 2-(1-hydroxyethyl)-4,6-dimethylphenyl 2-methoxybenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-4,6-dimethylphenyl 2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Acetyl-4,6-dimethylphenyl 2-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The acetyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The methoxybenzoate moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-4,6-dimethylphenyl 4-methoxybenzoate
- 2,5-Dimethylphenyl 4-methoxybenzoate
- 2-Acetyl-4,6-dichlorophenyl 2-methylbenzoate
Uniqueness
2-Acetyl-4,6-dimethylphenyl 2-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both acetyl and methoxybenzoate groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88952-19-6 |
---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(2-acetyl-4,6-dimethylphenyl) 2-methoxybenzoate |
InChI |
InChI=1S/C18H18O4/c1-11-9-12(2)17(15(10-11)13(3)19)22-18(20)14-7-5-6-8-16(14)21-4/h5-10H,1-4H3 |
InChI Key |
AGGCVTULRMLMSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)C)OC(=O)C2=CC=CC=C2OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.